

# 5-Methyl-2(5H)-furanone CAS number and molecular weight

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## Compound of Interest

Compound Name: 5-Methyl-2(5H)-furanone

Cat. No.: B7821939

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An In-Depth Technical Guide to **5-Methyl-2(5H)-furanone**: Synthesis, Properties, and Applications

## Abstract

**5-Methyl-2(5H)-furanone**, also widely known by its synonym  $\beta$ -Angelica lactone, is a versatile five-membered lactone with significant applications in synthetic organic chemistry and flavor industries. As a member of the butenolide family, its reactive scaffold serves as a valuable building block for complex natural products and pharmacologically active molecules. Furthermore, the broader class of 2(5H)-furanones is the subject of intense research for its ability to modulate bacterial communication, presenting a promising avenue for the development of novel anti-virulence and anti-biofilm agents. This guide provides a comprehensive overview of **5-Methyl-2(5H)-furanone**, detailing its chemical and physical properties, spectroscopic signature, representative synthetic protocols, key applications, and biological significance, with a focus on insights relevant to researchers in chemistry and drug development.

## Chemical Identity and Physicochemical Properties

**5-Methyl-2(5H)-furanone** is a chiral lactone, existing as a racemic mixture or in its enantiopure forms. It is structurally characterized by a furanone ring with a methyl group at the C5 position.

Key Identifiers:

- Chemical Name: **5-Methyl-2(5H)-furanone**
- Synonyms:  $\beta$ -Angelica lactone, 4-Hydroxy-2-pentenoic acid  $\gamma$ -lactone
- CAS Number: 591-11-7[\[1\]](#)
- Molecular Formula: C<sub>5</sub>H<sub>6</sub>O<sub>2</sub>[\[1\]](#)
- Molecular Weight: 98.10 g/mol [\[1\]](#)
- Structure (SMILES): CC1C=CC(=O)O1

## Physicochemical Data

The physical and chemical properties of **5-Methyl-2(5H)-furanone** are summarized in the table below, providing essential data for its handling, purification, and use in reactions.

Property	Value	Source(s)
Physical State	Liquid	<a href="#">[2]</a>
Boiling Point	209 °C	ECHEMI
Melting Point	< -17 °C	ECHEMI
Density	1.081 g/cm <sup>3</sup> (at 20.44 °C)	ECHEMI
Water Solubility	50 mg/mL (at 15 °C)	BOC Sciences
Flash Point	78.9 °C (174 °F)	The Good Scents Company
Refractive Index	1.459	ECHEMI

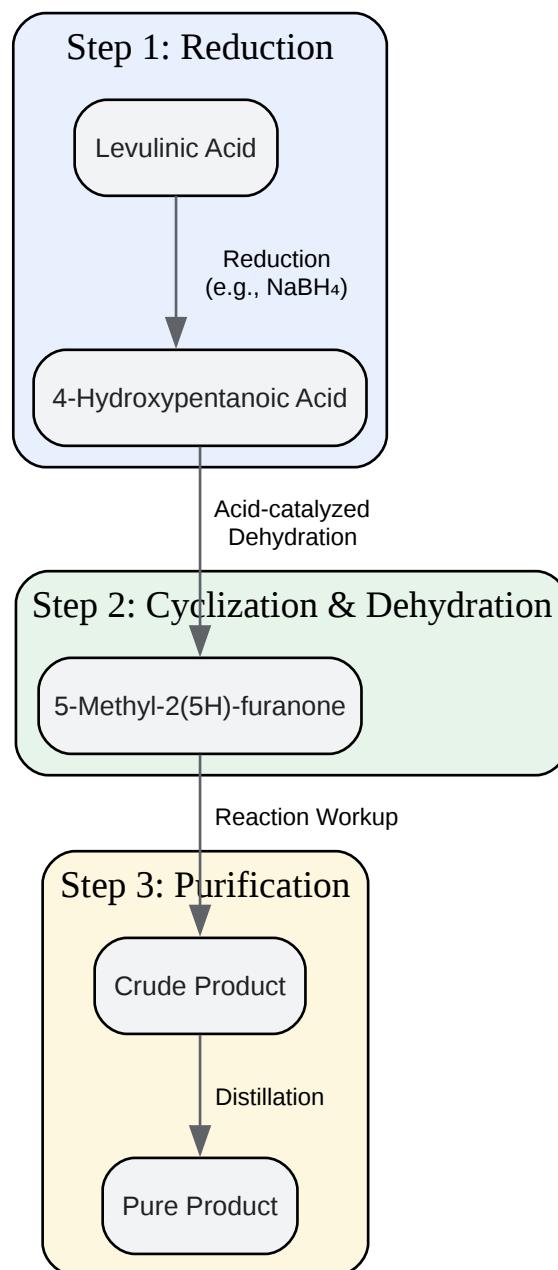
## Synthesis and Manufacturing

The synthesis of 2(5H)-furanones can be achieved from several renewable starting materials, including levulinic acid and furfural.[\[3\]](#)[\[4\]](#) Levulinic acid, a top-tier platform chemical derived from the acid-catalyzed degradation of C6 sugars, is a particularly attractive precursor.[\[3\]](#) The general strategy involves the formation of a  $\gamma$ -hydroxy acid or its equivalent, followed by cyclization and dehydration to yield the unsaturated lactone ring.

While a specific peer-reviewed protocol for **5-Methyl-2(5H)-furanone** is not readily available, the following representative protocol is adapted from established and reliable methods for synthesizing the parent 2(5H)-furanone scaffold and incorporates the necessary precursor for the 5-methyl substitution.

## Representative Synthesis Workflow

This diagram illustrates a conceptual workflow for the synthesis of **5-Methyl-2(5H)-furanone** starting from the biomass-derived platform chemical, levulinic acid.



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Caption: Conceptual workflow for the synthesis of **5-Methyl-2(5H)-furanone**.

## Experimental Protocol: Synthesis from Levulinic Acid (Representative)

This protocol describes a two-step process involving the reduction of levulinic acid to 4-hydroxypentanoic acid, followed by acid-catalyzed cyclization and dehydration.

### Step 1: Reduction of Levulinic Acid to 4-Hydroxypentanoic Acid

- **Setup:** In a 500 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve levulinic acid (0.1 mol) in 150 mL of water.
- **Reduction:** Slowly add sodium borohydride ( $\text{NaBH}_4$ ) (0.15 mol) portion-wise to the stirred solution, maintaining the temperature below 20 °C. **Causality:** The portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
- **Quenching:** Carefully acidify the reaction mixture to pH 2 with 2M hydrochloric acid (HCl) to neutralize excess borohydride and hydrolyze borate esters.
- **Extraction:** Extract the aqueous solution with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and filter. The resulting solution contains the intermediate, 4-hydroxypentanoic acid, and is used directly in the next step.

### Step 2: Acid-Catalyzed Cyclization and Dehydration

- **Setup:** To the ethyl acetate solution from Step 1, add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.005 mol).
- **Dehydration:** Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. **Causality:** The Dean-Stark trap removes water as it is formed, driving the

equilibrium towards the dehydrated lactone product.

- Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 4-6 hours).
- Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution to remove the acid catalyst, followed by a wash with brine.
- Purification: Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure **5-Methyl-2(5H)-furanone**.

## Spectroscopic Analysis

Characterization and purity assessment of **5-Methyl-2(5H)-furanone** are typically performed using a combination of mass spectrometry, NMR, and IR spectroscopy.

- Mass Spectrometry (MS): The electron ionization mass spectrum is a key tool for confirming the molecular weight. The NIST database provides a reference mass spectrum for this compound.<sup>[1]</sup>
  - Molecular Ion ( $\text{M}^+$ ):  $\text{m/z} = 98$
  - Key Fragments: Characteristic fragments arise from the loss of a methyl group ( $\text{m/z} = 83$ ) and cleavage of the lactone ring.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly archived, peer-reviewed spectrum for this specific molecule is not readily available, the expected chemical shifts can be reliably predicted based on the furanone scaffold and known substituent effects.
  - $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):
    - $\delta \sim 7.4$  ppm (dd, 1H): Proton at C3, coupled to C2 and C5 protons.
    - $\delta \sim 6.1$  ppm (dd, 1H): Proton at C2, coupled to C3 and C5 protons.

- $\delta \sim 5.1$  ppm (m, 1H): Proton at C5, coupled to the methyl protons and the olefinic protons.
- $\delta \sim 1.5$  ppm (d, 3H): Methyl protons at C5, coupled to the C5 proton.
- $^{13}\text{C}$  NMR (CDCl<sub>3</sub>, 100 MHz):
  - $\delta \sim 172$  ppm: Carbonyl carbon (C4).
  - $\delta \sim 155$  ppm: Olefinic carbon (C2).
  - $\delta \sim 122$  ppm: Olefinic carbon (C3).
  - $\delta \sim 80$  ppm: Chiral carbon (C5).
  - $\delta \sim 20$  ppm: Methyl carbon.
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic absorptions of the  $\alpha,\beta$ -unsaturated lactone.
  - $\sim 1750$ - $1780\text{ cm}^{-1}$  (strong): C=O stretch of the  $\alpha,\beta$ -unsaturated  $\gamma$ -lactone.
  - $\sim 1640\text{ cm}^{-1}$  (medium): C=C stretch of the olefinic bond.
  - $\sim 3000$ - $2850\text{ cm}^{-1}$ : C-H stretching from the methyl and methine groups.

## Applications in Research and Drug Development

The **5-Methyl-2(5H)-furanone** core is a privileged structure in chemical synthesis and medicinal chemistry.

## Synthetic Building Block

It serves as a versatile C5 synthon for the construction of more complex molecules. Its conjugated system and chiral center make it an ideal starting material for stereoselective addition reactions, allowing for the introduction of new functional groups with high levels of control. This has been exploited in the synthesis of various natural products and their analogs.

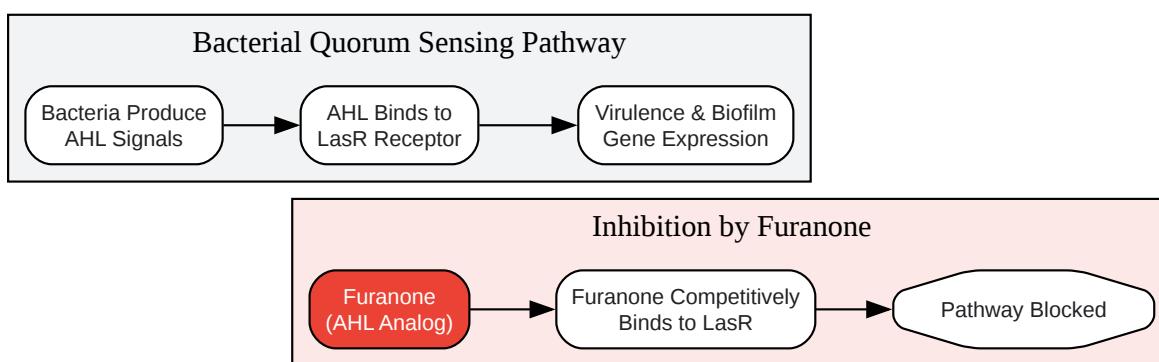
## Biological Activity and Anti-Biofilm Research

The furanone scaffold is of significant interest to drug development professionals due to its role in disrupting bacterial communication, a process known as quorum sensing (QS).<sup>[5]</sup> Many pathogenic bacteria, including *Pseudomonas aeruginosa* and *Staphylococcus aureus*, use QS to coordinate virulence factor production and biofilm formation.<sup>[5][6]</sup>

#### Mechanism of Action: Quorum Sensing Inhibition

- **Signaling Molecules:** Gram-negative bacteria often use N-acyl homoserine lactones (AHLs) as signaling molecules. These molecules bind to transcriptional regulators (e.g., LasR in *P. aeruginosa*), activating genes responsible for virulence.
- **Furanone Interference:** Halogenated furanones, structurally similar to AHLs, are known to competitively bind to these regulators, preventing the binding of the native AHL signal.<sup>[7]</sup> This blocks the downstream signaling cascade.
- **Outcome:** By inhibiting QS, furanones can prevent the formation of biofilms, reduce the production of toxins and other virulence factors, and potentially increase the susceptibility of bacteria to conventional antibiotics.<sup>[6][8]</sup>

While many studies focus on halogenated furanones, the core 2(5H)-furanone structure is the key pharmacophore.<sup>[9]</sup> This makes **5-Methyl-2(5H)-furanone** and its derivatives valuable tools for developing novel anti-virulence therapies that do not directly kill bacteria but instead disarm them, potentially reducing the selective pressure for antibiotic resistance.



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Caption: Mechanism of quorum sensing inhibition by furanone compounds.

## Safety and Handling

Proper safety precautions are essential when handling **5-Methyl-2(5H)-furanone** and related compounds. Information is derived from safety data sheets for the parent compound, 2(5H)-furanone.[10][11]

- Hazard Classification: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[11]
- Personal Protective Equipment (PPE):
  - Eye Protection: Wear tight-sealing safety goggles or a face shield.[10]
  - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
  - Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.
- Handling:
  - Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
  - Avoid breathing vapors or mist.[10]
  - Wash hands thoroughly after handling.[11]
- Storage:
  - Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]
  - Store under an inert atmosphere and protect from light. Recommended storage temperature is 2-8 °C.[2]
- Fire Fighting:
  - Use water spray, dry chemical, foam, or carbon dioxide as extinguishing media.[11]
  - When heated to decomposition, it may emit acrid smoke and irritating fumes.

## Conclusion

**5-Methyl-2(5H)-furanone** is a fundamentally important chemical entity with a dual identity as both a practical synthetic intermediate and a lead structure for investigating novel therapeutic strategies. Its straightforward, biomass-derivable synthesis provides a sustainable foundation for its use. For researchers in drug development, the true potential of the furanone scaffold lies in its demonstrated ability to disrupt bacterial quorum sensing. This anti-virulence approach offers a compelling alternative to traditional bactericidal or bacteriostatic mechanisms, paving the way for therapies that can mitigate pathogenicity and combat the growing challenge of antibiotic resistance. Continued exploration of this and related furanone derivatives is warranted to fully unlock their therapeutic potential.

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Phone: (601) 213-4426  
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